2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride is a chemical compound with the molecular formula C14H16ClN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of medicinal and pharmaceutical chemistry .
Vorbereitungsmethoden
The synthesis of 2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride involves several steps. One common method includes the reaction of quinoline-4-carboxylic acid with morpholine in the presence of a coupling agent. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Analyse Chemischer Reaktionen
2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Wirkmechanismus
The mechanism of action of 2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, quinoline derivatives are known to inhibit the biosynthesis of leukotrienes, which are involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
2-(Morpholin-2-yl)quinoline-4-carboxamide hydrochloride can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
2-Morpholin-2-yl-quinoline-4-carboxylic acidamide: A similar compound with slight structural differences, leading to variations in biological activity.
4-Hydroxyquinoline: Another quinoline derivative with distinct chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in research and development .
Eigenschaften
Molekularformel |
C14H16ClN3O2 |
---|---|
Molekulargewicht |
293.75 g/mol |
IUPAC-Name |
2-morpholin-2-ylquinoline-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H15N3O2.ClH/c15-14(18)10-7-12(13-8-16-5-6-19-13)17-11-4-2-1-3-9(10)11;/h1-4,7,13,16H,5-6,8H2,(H2,15,18);1H |
InChI-Schlüssel |
YGCJALWURFIHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)C2=NC3=CC=CC=C3C(=C2)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.